Positional Isomer Differentiation: Isoxazol-4-yl vs. Isoxazol-5-yl Propanoic Acid pKa
The predicted acid dissociation constant (pKa) of 3-Isoxazol-4-YL-propionic acid is 4.40±0.10 , whereas its positional isomer, 3-(isoxazol-5-yl)propanoic acid, has a predicted pKa of 4.29±0.10 . This small but potentially meaningful difference in acidity may influence protonation state under physiological or near-physiological conditions, affecting solubility, membrane permeability, and reactivity in pH-sensitive synthetic transformations. The predicted density and boiling point for both isomers are identical within experimental error (1.289 g/cm³ and 309.1 °C) , indicating that the pKa represents the primary quantifiable physicochemical distinction between the two positional isomers.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 4.40±0.10 (predicted) |
| Comparator Or Baseline | 3-(isoxazol-5-yl)propanoic acid (CAS 98140-73-9): 4.29±0.10 (predicted) |
| Quantified Difference | ΔpKa = 0.11 |
| Conditions | Predicted values; experimental pKa not reported in accessible literature |
Why This Matters
For procurement decisions in synthetic chemistry, the pKa difference may inform reaction condition optimization or purification strategy selection, though the magnitude of difference is modest and should be considered in context with other factors such as synthetic accessibility and cost.
